molecular formula C29H35N7O8S2 B10848148 Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2

Cat. No.: B10848148
M. Wt: 673.8 g/mol
InChI Key: IPRXWMYVCKZIQS-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound consists of a sequence of amino acids, including D-Cysteine, Glycine, and Phenylalanine with a para-nitro group, linked by peptide bonds. The presence of the para-nitro group on the Phenylalanine residue and the disulfide bond between the D-Cysteine residues contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The para-nitro group on the Phenylalanine residue is introduced during the synthesis. The disulfide bond between the D-Cysteine residues is formed through oxidation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxidized disulfide bonds.

    Substitution: Substituted derivatives of the Phenylalanine residue.

    Hydrolysis: Fragmented peptide chains.

Scientific Research Applications

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and disulfide bond formation.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as an opioid peptide analog.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 involves its interaction with specific molecular targets. The para-nitro group on the Phenylalanine residue and the disulfide bond between the D-Cysteine residues play crucial roles in its activity. The compound can bind to receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 is unique due to the presence of both D-amino acids and the para-nitro group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H35N7O8S2

Molecular Weight

673.8 g/mol

IUPAC Name

(4R,7S,13R)-13-[3-(4-carbamoyl-2,6-dimethylphenyl)propanoylamino]-7-[(4-nitrophenyl)methyl]-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C29H35N7O8S2/c1-15-9-18(26(30)39)10-16(2)20(15)7-8-24(37)34-23-14-46-45-13-22(27(31)40)35-29(42)21(33-25(38)12-32-28(23)41)11-17-3-5-19(6-4-17)36(43)44/h3-6,9-10,21-23H,7-8,11-14H2,1-2H3,(H2,30,39)(H2,31,40)(H,32,41)(H,33,38)(H,34,37)(H,35,42)/t21-,22-,23-/m0/s1

InChI Key

IPRXWMYVCKZIQS-VABKMULXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1CCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)C)C(=O)N

Canonical SMILES

CC1=CC(=CC(=C1CCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.